molecular formula C17H18N2OS B2461524 N,N-diethylphenothiazine-10-carboxamide CAS No. 20828-88-0

N,N-diethylphenothiazine-10-carboxamide

Cat. No. B2461524
CAS RN: 20828-88-0
M. Wt: 298.4
InChI Key: VZWXJPGNJLOWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-diethylphenothiazine-10-carboxamide” is a derivative of phenothiazine . Phenothiazine derivatives are a large group of tricyclic aromatic compounds that have been used extensively in psychiatry as tranquilizers and neuroleptics . They exhibit many valuable analytical properties due to their characteristic structure .


Chemical Reactions Analysis

Phenothiazine derivatives are known to exhibit intriguing photophysical and redox properties . They can be easily oxidized in an acidic medium, generating color products . They also react with some thiocyanate and halide complexes of metals, as well as some organic compounds, forming well-defined ion-association complexes .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

N,N-diethylphenothiazine-10-carboxamide derivatives have been extensively investigated for their therapeutic potential. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration (Schroeder et al., 2009). Another study synthesized and evaluated a series of 2-(diethylamino)thieno[1,3]oxazin-4-ones for inhibitory activity toward human leukocyte elastase, revealing compounds with significant in vitro activity and introducing a new class of stable inhibitors (Gütschow et al., 1999).

Chemical Synthesis and Characterization

Research on N,N-diethylphenothiazine-10-carboxamide extends to its synthesis and structural characterization. A study described the synthesis of N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide (PTZ–PIP), a new compound characterized by spectroscopic methods. The molecular structure was confirmed by X-ray crystallography, and the compound exhibited anticancer and antioxidant activities (Heywood, 2019). Another investigation focused on the synthesis and pharmaceutical importance of 2-azetidinone derivatives of phenothiazine, highlighting their antibacterial, antifungal, and antitubercular activities (Sharma et al., 2012).

Photocatalysis and Materials Science

A significant application of phenothiazine derivatives is found in materials science, particularly in photocatalysis. For example, 10-phenylphenothiazine (PTH) was employed as an inexpensive, highly reducing, metal-free photocatalyst for the reduction of carbon-halogen bonds, demonstrating excellent yields under mild conditions (Discekici et al., 2015). This opens new avenues for the development of green and efficient photocatalytic processes.

Future Directions

Research into phenothiazine derivatives has rapidly expanded due to their numerous medicinal uses . Continuous research is being conducted to identify better and more potent drugs for various treatments . The development of novel phenothiazine-based materials for optoelectronic and catalytic applications is also a promising future direction .

properties

IUPAC Name

N,N-diethylphenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-3-18(4-2)17(20)19-13-9-5-7-11-15(13)21-16-12-8-6-10-14(16)19/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWXJPGNJLOWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644093
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N,N-diethyl-10H-phenothiazine-10-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.